2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide
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Overview
Description
2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a phenoxy group, a pyrazolyl group, and an acetamide group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-Methylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 2-Methylphenoxyacetic Acid: This involves the reaction of 2-methylphenol with chloroacetic acid in the presence of a base like sodium hydroxide.
Synthesis of 2-Methyl-5-pyridin-2-ylpyrazole: This can be synthesized through the reaction of 2-methylpyridine with hydrazine hydrate and an appropriate aldehyde.
Coupling Reaction: The final step involves the coupling of 2-methylphenoxyacetic acid with 2-methyl-5-pyridin-2-ylpyrazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The phenoxy and pyrazolyl groups can interact with enzymes and receptors, modulating their activity. The acetamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylphenoxy)-N-(2-pyridinylmethyl)acetamide
- 2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)acetamide
- 2-(2-Methylphenoxy)-N-(4-pyridinylmethyl)acetamide
Uniqueness
2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide is unique due to the presence of both the 2-methylphenoxy and 2-methyl-5-pyridin-2-ylpyrazolyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14-7-3-4-9-18(14)25-13-19(24)21-12-15-11-17(22-23(15)2)16-8-5-6-10-20-16/h3-11H,12-13H2,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVMTIOJUMAWAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CC(=NN2C)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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